Indene

Description

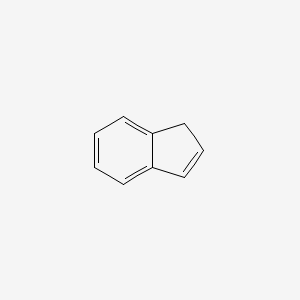

1H-indene is an ortho-fused bicyclic arene comprising of benzene and cyclopentene rings. It is an ortho-fused bicyclic arene and an this compound.

This compound is a natural product found in Vaccinium macrocarpon, Terminalia chebula, and Tuber borchii with data available.

Structure

3D Structure

Properties

IUPAC Name |

1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYIRNPNPLQARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-64-9 | |

| Record name | 1H-Indene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8042052 | |

| Record name | 1H-Indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Indene appears as a colorless liquid derived from coal tar. Fp: -2 °C; bp:182 °C. Density 0.997 g cm-3. Insoluble in water but soluble in organic solvents., Colorless liquid. [Note: A solid below 29 degrees F.]; [NIOSH], Colorless liquid derived from coal tar., Colorless liquid. [Note: A solid below 29 °F.] | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/751 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

359 °F at 760 mmHg (NIOSH, 2023), 181.6 °C 760 MM HG, 359 °F | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/751 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

173 °F (NIOSH, 2023), 173 °F | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/751 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), INSOL IN WATER, MISCIBLE WITH MOST ORGANIC SOLVENTS, SOL IN ALL PROPORTIONS IN ALC, ETHER, N BENZENE, PYRIMIDENE, CARBON DISULFIDE, Soluble in ethanol; it is miscible with diethyl ether, naphtha, pyridine, carbon tetrachloride, chloroform, and carbon disulfide, Insoluble | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.997 (NIOSH, 2023) - Less dense than water; will float, 0.9968 @ 20 °C/4 °C, 0.997 | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/751 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1.1 [mmHg], 1.1 mm Hg at 25 °C | |

| Record name | Indene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID, Colorless liquid, Colorless liquid [Note: A solid below 29 degrees F]. | |

CAS No. |

95-13-6, 71551-80-9, 9003-64-9 | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indenyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071551809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | INDENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H8Y6LB8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/751 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NK7D80E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

29 °F (NIOSH, 2023), -1.8 °C, 29 °F | |

| Record name | INDENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | INDENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/751 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Indene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0340.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Indene Molecule: A Comprehensive Technical Guide for Scientific Professionals

Introduction

Indene (C₉H₈) is a polycyclic aromatic hydrocarbon of significant interest in both industrial and academic settings.[1] Comprising a benzene ring fused to a cyclopentene ring, this bicyclic framework imparts a unique combination of aromaticity and reactivity that makes it a valuable precursor in organic synthesis and materials science.[2][3] Historically derived from coal tar, this compound's utility extends from the production of thermoplastic resins to its role as a foundational scaffold in the development of novel therapeutics.[4][5][6]

This guide provides an in-depth exploration of the fundamental properties of the this compound molecule. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular structure, physicochemical properties, spectroscopic signature, and chemical reactivity. Furthermore, we will delve into its synthesis, applications in medicinal chemistry, and essential safety considerations, providing a comprehensive resource for those working with this versatile molecule.

Molecular Structure and Aromaticity

This compound's structure, a fusion of a six-membered aromatic ring and a five-membered non-aromatic ring, is the cornerstone of its distinct chemical behavior.[1][2] The molecule is planar, a feature that facilitates π-electron delocalization within the benzene portion of the structure.

Caption: Molecular Structure of 1H-Indene.

The aromaticity of this compound is primarily confined to the benzene ring.[7] While the entire molecule is a conjugated system, the cyclopentene portion disrupts the continuous cycle of p-orbitals necessary to fulfill Hückel's rule for aromaticity across the entire bicyclic system. The benzene ring contains 6 π-electrons, satisfying the (4n+2) criteria for aromaticity. The double bond in the five-membered ring does not participate in this aromatic system.[7]

A key feature of this compound's chemistry is the acidity of the methylene protons (at the C1 position), with a pKa of approximately 20.1 in DMSO.[1][8] This acidity is significantly higher than that of a typical alkane due to the stability of the resulting conjugate base, the indenyl anion. Deprotonation at the C1 position results in a planar, cyclic, conjugated system with 10 π-electrons, which satisfies Hückel's rule (4n+2, where n=2) and confers aromaticity to the entire bicyclic anion. This facile formation of the aromatic indenyl anion is a driving force for many of this compound's reactions.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2][4] It is insoluble in water but soluble in most common organic solvents like ethanol and ether.[3][4][9]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ | [1][2] |

| Molar Mass | 116.16 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [2][3][4] |

| Melting Point | -1.8 to -2 °C (28.8 to 29 °F) | [1][4][10] |

| Boiling Point | 181-182 °C (358-359 °F) | [1][2][4] |

| Density | ~0.997 g/mL at 20-25 °C | [1][2][4] |

| Flash Point | 78.3 °C (173 °F) | [1][10] |

| Water Solubility | Insoluble | [1][4][10] |

| Acidity (pKa) | 20.1 (in DMSO) | [1][8] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is complex due to spin-spin coupling between the protons. The aromatic protons typically appear in the range of 7.0-7.5 ppm. The vinyl protons of the cyclopentene ring resonate at around 6.5-7.0 ppm, while the allylic methylene protons at the C1 position are observed further upfield, typically around 3.3 ppm.[11]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons resonate in the typical downfield region for aromatic compounds, while the sp² carbons of the double bond in the five-membered ring and the sp³ carbon of the methylene group have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. These include C-H stretching vibrations for the aromatic and vinyl protons above 3000 cm⁻¹, and for the aliphatic methylene group just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C=C stretch of the cyclopentene ring is also present in this region.[12][13]

-

UV-Vis Spectroscopy: In methanol solution, this compound displays UV absorption, though it is weak above 300 nm with no significant absorbance above 310 nm.[4][14]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dictated by the interplay between its aromatic benzene ring and the reactive cyclopentene portion.[2]

Caption: Major reaction pathways of the this compound molecule.

-

Polymerization: this compound readily undergoes polymerization, particularly in the presence of acid catalysts like sulfuric acid or aluminum chloride.[2][4] This property is central to its primary industrial application: the production of coumarone-indene resins, which are widely used in paints, coatings, adhesives, and varnishes.[2][5]

-

Diels-Alder Reactions: The conjugated double bond system within the five-membered ring allows this compound to act as a diene in Diels-Alder cycloadditions.[2][9] This reactivity is fundamental for the synthesis of more complex polycyclic molecules.[2]

-

Oxidation: Oxidation of this compound with strong oxidizing agents like acid dichromate cleaves the five-membered ring to yield homophthalic acid (o-carboxylphenylacetic acid).[1]

-

Formation of Indenyl Ligands: As previously mentioned, the acidity of the methylene protons allows for easy deprotonation by strong bases, such as organolithium reagents, to form the indenyl anion.[1] This anion is an important ligand in organometallic chemistry, forming stable transition metal indenyl complexes.[1]

-

Condensation Reactions: this compound can condense with aldehydes or ketones in the presence of a base to form highly colored compounds known as benzofulvenes.[1]

Synthesis of this compound

The primary industrial source of this compound is the fractional distillation of coal tar, from which it is obtained in a specific boiling fraction.[4][6] For laboratory and fine chemical production, various synthetic methods have been developed to create this compound and its derivatives.

A general workflow for a laboratory-scale synthesis might involve the cyclization of a suitable precursor. For example, one-pot processes have been developed for the synthesis of this compound from 1-indanone through a tandem catalysis approach.[15]

Caption: A representative one-pot synthesis of this compound from 1-indanone.

Other synthetic strategies include the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes and palladium-catalyzed intramolecular C-H alkylation of arenes.[16][17] The choice of synthetic route often depends on the desired substitution pattern on the this compound core.

Role in Medicinal Chemistry and Drug Development

The rigid, bicyclic structure of this compound serves as a valuable scaffold in medicinal chemistry.[1][18] Substituted indenes and their reduced counterparts, indanes, are important structural motifs found in numerous biologically active molecules and approved pharmaceuticals.[1]

-

Privileged Scaffold: The this compound/indane framework is considered a "privileged structure" due to its ability to bind to multiple, diverse biological targets. This allows for the development of compounds with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects.[18]

-

Examples in Pharmaceuticals: A well-known example is Sulindac, a non-steroidal anti-inflammatory drug (NSAID) that features an this compound core.[1] The antiviral drug Indinavir, used to treat HIV/AIDS, is an example of a therapeutic agent based on the related indane scaffold.[18]

-

Modern Drug Discovery: Contemporary research continues to explore this compound derivatives for various therapeutic applications. For instance, novel dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors with potential anti-angiogenic and antitumor properties.[19] The versatility of the this compound structure allows for systematic modifications to optimize binding affinity and pharmacological properties, making it a cornerstone for the rational design of new drug candidates.[18][20]

Safety and Handling

This compound is a combustible liquid and presents several health hazards.[4][10] It is crucial for professionals handling this chemical to be aware of its toxicological profile and to implement appropriate safety measures.

-

Hazards: this compound is harmful if inhaled or swallowed and can cause irritation to the skin, eyes, and respiratory system.[21][22] In animal studies, exposure has been linked to potential damage to the liver, kidneys, and spleen.[21][23] Aspiration of liquid this compound can cause chemical pneumonitis.[21] The molecule is also known to polymerize and oxidize upon standing in air, a reaction that can be accelerated by heat, acids, and catalysts.[4][10]

-

Precautions: When working with this compound, it is essential to use adequate ventilation, such as a chemical fume hood, to minimize inhalation exposure.[24] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn to prevent skin and eye contact.[24][25] this compound should be stored in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[24]

Conclusion

The this compound molecule, with its unique fusion of aromatic and non-aromatic rings, possesses a rich and diverse chemistry. Its fundamental properties, from its electronic structure and reactivity to its spectroscopic characteristics, make it a molecule of enduring interest. For researchers, scientists, and drug development professionals, a thorough understanding of these core principles is paramount for leveraging this compound's potential as a versatile building block in the synthesis of advanced materials, complex organic molecules, and innovative therapeutics. Its continued exploration promises to unlock new applications and further solidify its importance in the chemical sciences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. quora.com [quora.com]

- 8. webqc.org [webqc.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. AN NMR STUDY OF this compound USING A PROTON-PROTON DECOUPLING TECHNIQUE | Semantic Scholar [semanticscholar.org]

- 12. This compound(95-13-6) IR Spectrum [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound [webbook.nist.gov]

- 15. Synthesis of this compound in the liquid phase by a one-pot process using orthogonal tandem catalysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 16. Indane synthesis [organic-chemistry.org]

- 17. This compound synthesis [organic-chemistry.org]

- 18. Indane Derivatives | Eburon [eburon-organics.com]

- 19. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. nj.gov [nj.gov]

- 23. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 24. This compound | CAS#:95-13-6 | Chemsrc [chemsrc.com]

- 25. This compound - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Spectroscopic Data of Indene and Its Derivatives

This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the spectroscopic properties of indene and its common derivatives. In the pursuit of novel therapeutics and advanced materials, a profound understanding of molecular structure is paramount. This document offers a cohesive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references to empower your scientific endeavors.

Introduction: The Significance of the this compound Scaffold

This compound (C₉H₈) is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. This structural motif is a cornerstone in the synthesis of a wide array of organic compounds, including polymers, resins, and perhaps most significantly, pharmacologically active molecules. The planarity and electronic characteristics of the this compound core make it a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications. Consequently, the precise and unambiguous characterization of this compound-containing compounds is a critical step in their development and application. This guide provides the foundational spectroscopic data and interpretative principles necessary for such characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ), spin-spin coupling (J), and integration of signals in ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.

This compound: The Parent Scaffold

The numbering of the this compound skeleton is crucial for the correct assignment of NMR signals.

Caption: IUPAC numbering of the this compound molecule.

The ¹H NMR spectrum of this compound is characterized by signals from both the aromatic and aliphatic protons. The olefinic protons of the five-membered ring and the aromatic protons often show complex splitting patterns.

Table 1: ¹H NMR Spectroscopic Data for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~3.39 | t | 1.9 |

| H2 | ~6.55 | dt | 5.5, 2.0 |

| H3 | ~6.88 | dt | 5.5, 0.7 |

| H4 | ~7.47 | d | 7.5 |

| H5 | ~7.19 | t | 7.5 |

| H6 | ~7.26 | t | 7.5 |

| H7 | ~7.40 | d | 7.5 |

Data compiled from various sources, including ChemicalBook.[1][2]

Interpretation:

-

The aliphatic protons at the C1 position (H1) are deshielded by the adjacent double bond and aromatic ring, appearing around 3.39 ppm as a triplet due to coupling with the two H2 protons.

-

The olefinic protons H2 and H3 are in the typical vinyl region. H2 is a doublet of triplets due to coupling with H3 (J=5.5 Hz) and the two H1 protons (J=2.0 Hz). H3 is a doublet of triplets due to coupling with H2 (J=5.5 Hz) and a long-range coupling with H4 (J=0.7 Hz).[1]

-

The aromatic protons (H4-H7) appear in the downfield region (7.19-7.47 ppm) and exhibit splitting patterns characteristic of a substituted benzene ring.

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton.

Table 2: ¹³C NMR Spectroscopic Data for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) in CDCl₃ |

| C1 | 39.0 |

| C2 | 132.1 |

| C3 | 124.6 |

| C3a | 143.6 |

| C4 | 126.2 |

| C5 | 123.7 |

| C6 | 124.6 |

| C7 | 121.0 |

| C7a | 144.9 |

Data compiled from PubChem and other sources.[3]

Interpretation:

-

The aliphatic carbon C1 is found upfield around 39.0 ppm.

-

The olefinic carbons C2 and C3 are in the expected downfield region for sp² hybridized carbons.

-

The aromatic carbons (C3a-C7a) resonate between approximately 121 and 145 ppm. The quaternary carbons (C3a and C7a) are typically further downfield.

Common Derivatives of this compound

Indan is the fully saturated analog of this compound. The absence of the double bond in the five-membered ring significantly alters its spectroscopic properties.

Table 3: ¹H NMR Spectroscopic Data for a Representative Substituted Indan Derivative.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | 7.20 - 7.50 | m | - | 4H |

| H-1 | 2.90 | t | 7.5 | 2H |

| H-2 | 2.10 | quintet | 7.5 | 2H |

| H-3 | 2.90 | t | 7.5 | 2H |

Typical values for an unsubstituted indan ring.[4]

Table 4: ¹³C NMR Spectral Data for a Representative Substituted Indan Derivative.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ar-C (quaternary) | 144.5 |

| Ar-CH | 126.5, 124.5 |

| C-1, C-3 | 32.5 |

| C-2 | 25.5 |

Typical values for an unsubstituted indan ring.[4]

The introduction of a carbonyl group dramatically influences the electronic environment and, therefore, the NMR spectra.

Table 5: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃ for Indanones.

| Proton Assignment | 1-Indanone | 2-Indanone |

| Aromatic-H | 7.30 - 7.80 (m) | 7.15 - 7.30 (m) |

| CH₂ (adjacent to C=O) | 2.65 (t) | 3.50 (s) |

| CH₂ (β to C=O) | 3.10 (t) | - |

Data compiled from various sources.[5][6][7]

Table 6: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃ for Indanones.

| Carbon Assignment | 1-Indanone | 2-Indanone |

| C=O | ~207.0 | ~217.0 |

| Aromatic-C (quaternary) | ~134.5, ~155.0 | ~136.0 |

| Aromatic-CH | ~124.0 - 135.0 | ~125.0 - 127.0 |

| CH₂ (adjacent to C=O) | ~36.5 | ~45.0 |

| CH₂ (β to C=O) | ~26.0 | - |

Data compiled from SpectraBase and other sources.[8]

Interpretation of Substituent Effects: The position of the carbonyl group in 1-indanone and 2-indanone leads to distinct spectroscopic signatures. In 1-indanone, the protons on C2 are adjacent to the aromatic ring and β to the carbonyl, while the C3 protons are α to the carbonyl. This results in two distinct triplets. In 2-indanone, the symmetry of the molecule renders the four protons on C1 and C3 chemically equivalent, resulting in a singlet in the ¹H NMR spectrum. The carbonyl carbon in 2-indanone is typically more deshielded (further downfield) in the ¹³C NMR spectrum compared to 1-indanone.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the obtained data.

Caption: Standard workflow for NMR analysis of this compound derivatives.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the sample is completely dissolved to prevent peak broadening. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The choice of instrument frequency (e.g., 400, 500, or 600 MHz) will affect the resolution of the spectrum; higher frequencies provide better dispersion of signals.[5]

-

Locking and Shimming: The instrument's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a single-pulse experiment. Typical parameters include a pulse angle of 30-45°, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[5] The number of scans is typically 8-16 to achieve a good signal-to-noise ratio.[5]

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard for ¹³C NMR to produce a spectrum with singlets for each unique carbon. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.[5]

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to the internal standard.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

This compound and its Derivatives

Table 7: Key IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives.

| Functional Group/Vibration | This compound | Indan | 1-Indanone | 2-Indanone |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |

| C-H stretch (aliphatic) | 2950-2850 | 2950-2850 | 2950-2850 | 2950-2850 |

| C=C stretch (aromatic) | 1600-1450 | 1600-1450 | 1600-1450 | 1600-1450 |

| C=C stretch (olefinic) | ~1630 | - | - | - |

| C=O stretch | - | - | ~1710 | ~1745 |

| C-H out-of-plane bend | 900-675 | 900-675 | 900-675 | 900-675 |

Data compiled from various sources.[4][9][10][11]

Interpretation:

-

Aromatic C-H Stretch: All compounds show characteristic sharp peaks above 3000 cm⁻¹ for the aromatic C-H stretching vibrations.[11]

-

Aliphatic C-H Stretch: Strong absorptions below 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the five-membered ring.

-

C=C Stretches: The aromatic ring gives rise to several absorptions in the 1600-1450 cm⁻¹ region.[11] this compound also shows a characteristic C=C stretching band for the double bond in the five-membered ring.

-

C=O Stretch: The most prominent feature in the IR spectra of 1-indanone and 2-indanone is the strong carbonyl (C=O) stretching absorption. The conjugation of the carbonyl group with the aromatic ring in 1-indanone lowers its stretching frequency compared to the non-conjugated carbonyl in 2-indanone.

-

C-H Out-of-Plane Bending: The pattern of absorptions in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.[11]

Experimental Protocol for IR Spectroscopy

Caption: General workflow for FT-IR analysis.

Step-by-Step Methodologies:

-

For Liquid Samples (Neat): Place one drop of the liquid sample between two salt plates (e.g., KBr or NaCl). Gently press the plates together to form a thin film.

-

For Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer and apply pressure to ensure good contact. This is often the simplest and fastest method.[5]

-

For Solid Samples (Nujol Mull): Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle to create a fine paste. Spread the paste thinly between two salt plates.[12] A reference spectrum of Nujol should be consulted to distinguish its peaks from those of the sample.

-

Data Acquisition: Place the sample holder in the spectrometer. First, a background spectrum (of air or the salt plates) is recorded. Then, the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Averaging 16-32 scans improves the signal-to-noise ratio.[5]

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is analyzed by identifying the positions (in cm⁻¹) and intensities of the absorption bands and correlating them with known functional group frequencies.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure. Electron Ionization (EI) is a common technique for volatile compounds like this compound and its derivatives.

This compound and its Derivatives

Table 8: Key Mass Spectrometry Data (m/z) for this compound and its Derivatives.

| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺˙) | Key Fragment Ions (m/z) |

| This compound | C₉H₈ | 116.16 | 116 | 115, 89, 63 |

| Indan | C₉H₁₀ | 118.18 | 118 | 117, 103, 91 |

| 1-Indanone | C₉H₈O | 132.16 | 132 | 104, 103, 78, 77 |

| 2-Indanone | C₉H₈O | 132.16 | 132 | 104, 78, 77 |

Data compiled from NIST WebBook, PubChem, and other sources.[3][4]

Interpretation of Fragmentation Patterns:

-

This compound: The mass spectrum of this compound shows a prominent molecular ion peak at m/z 116. The base peak is often at m/z 115, corresponding to the loss of a hydrogen atom to form a stable indenyl cation.[3]

-

Indan: The molecular ion at m/z 118 is observed. The loss of a hydrogen atom gives a fragment at m/z 117. A common fragmentation pathway is the loss of a methyl group to give an ion at m/z 103, or the formation of the tropylium ion at m/z 91.

-

1-Indanone and 2-Indanone: Both isomers show a molecular ion at m/z 132. A characteristic fragmentation is the loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z 104. Further fragmentation of the aromatic ring leads to ions at m/z 78 and 77.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of this compound and its derivatives due to their volatility.

Caption: Standard workflow for GC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[13]

-

GC Conditions: A typical GC setup for these compounds would involve a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. Helium is typically used as the carrier gas.[9]

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass range scanned is usually from m/z 40 to 400.[9]

-

Data Analysis: The output consists of a total ion chromatogram (TIC), which shows the separation of components over time. A mass spectrum is generated for each chromatographic peak. The fragmentation pattern of the unknown is compared to a library of known spectra (e.g., the NIST/EPA/NIH Mass Spectral Library) for identification.[3]

Conclusion

This guide has provided a comprehensive overview of the key spectroscopic data for this compound and its common derivatives, which are of significant interest to the chemical and pharmaceutical sciences. By presenting detailed NMR, IR, and MS data in a structured format, along with standardized experimental protocols and interpretative insights, this document aims to be an indispensable resource for scientists engaged in the synthesis and characterization of these important molecules. The principles and data outlined herein form a self-validating system for the structural elucidation of novel this compound-based compounds, ensuring scientific integrity and accelerating the pace of research and development.

References

- 1. Video: Gas Chromatography-Mass Spectrometry Paired with Total Vaporization Solid-Phase Microextraction as a Forensic Tool [jove.com]

- 2. This compound(95-13-6) 1H NMR spectrum [chemicalbook.com]

- 3. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Indanone(83-33-0) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. tdi-bi.com [tdi-bi.com]

- 10. 2-Indanone(615-13-4) IR Spectrum [chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

- 13. agilent.com [agilent.com]

Indene: A Critical Precursor in the Genesis of Polycyclic Aromatic Hydrocarbons

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic aromatic hydrocarbons (PAHs) represent a vast class of organic compounds that are of significant interest due to their prevalence in combustion byproducts, their role as potential carcinogens, and their intriguing molecular structures. The formation of these complex molecules from simpler precursors is a critical area of study in chemistry, environmental science, and toxicology. Among the myriad of intermediates, indene (C₉H₈), a bicyclic aromatic hydrocarbon with a five-membered ring fused to a benzene ring, has emerged as a pivotal precursor to the formation of larger PAHs and soot. This technical guide provides a comprehensive overview of the fundamental mechanisms through which this compound contributes to PAH growth, drawing on both experimental and computational insights. We will explore the primary formation routes of this compound in high-temperature environments, delve into the critical role of the indenyl radical in subsequent molecular weight growth, and detail the experimental and computational methodologies employed to elucidate these complex reaction networks.

The Significance of this compound in PAH Formation

The journey from simple hydrocarbons to complex, multi-ring aromatic structures is a stepwise process of molecular growth. This compound's importance lies in its role as a key intermediate that bridges the gap between single-ring aromatics and larger, more complex PAHs. Its five-membered ring introduces a structural motif that is crucial for the formation of larger aromatic systems, including those containing additional five- and six-membered rings.[1][2] Understanding the chemistry of this compound and its derivatives is therefore fundamental to controlling and predicting the formation of PAHs in various environments, from interstellar space to combustion engines.[3][4]

Primary Formation Pathways of this compound

This compound is not typically a primary fuel component but is rather formed in situ during the pyrolysis and combustion of aromatic fuels. Several key reactions have been identified as significant contributors to this compound formation. The prevalence of each pathway is highly dependent on the specific reaction conditions, such as temperature, pressure, and the concentration of various radical species.[3][5]

Phenyl Radical Reactions

The phenyl radical (C₆H₅•) is a common intermediate in the decomposition of benzene and other aromatic compounds. Its reactions with small unsaturated hydrocarbons are major channels for the formation of this compound.

-

Reaction with Allene and Propyne (Methylacetylene): Crossed molecular beam experiments and theoretical calculations have shown that the reaction of phenyl radicals with C₃H₄ isomers (allene and propyne) leads to the formation of this compound under single-collision conditions.[6][7] The reaction proceeds through a long-lived collision complex, ultimately forming the stable this compound molecule.[6]

Benzyl Radical Reactions

The benzyl radical (C₆H₅CH₂•), another key resonance-stabilized radical, provides another important route to this compound.

-

Reaction with Acetylene: The reaction of the benzyl radical with acetylene (C₂H₂) is a significant pathway for this compound formation, particularly in combustion environments where acetylene is abundant.[3][5][7] This reaction can be considered a crucial step in the growth of aromatic species.

Fulvenallene Pathway

A more recently described mechanism involves the reaction of fulvenallene with acetylene.

-

Fulvenallene + Acetylene: Fulvenallene is a major decomposition product of the benzyl radical. Its reaction with acetylene presents a novel pathway for the formation of this compound, especially in aromatic flames.[8][9] Ab initio calculations show that this reaction proceeds through an activated C₉H₈ adduct that can rearrange to form this compound.[8][9]

The Central Role of the Indenyl Radical in PAH Growth

Once formed, this compound can undergo hydrogen abstraction to form the resonantly stabilized indenyl radical (C₉H₇•). This radical is a dominant intermediate and a primary contributor to the subsequent growth of larger aromatic rings.[10][11] The delocalization of the unpaired electron in the indenyl radical enhances its stability, leading to higher concentrations in reactive environments compared to non-stabilized radicals.[12]

Indenyl Radical Recombination

The self-recombination of two indenyl radicals is a significant pathway for the formation of larger PAHs. This process can lead to the formation of complex four-ring aromatic structures.[13]

Combination with Other Radicals

The indenyl radical readily combines with other radical species present in the reaction environment, leading to a diverse array of larger PAHs.

-

Indenyl + Benzyl Radicals: The combination of benzyl and indenyl radicals has been computationally shown to be a viable pathway for the formation of four-ring aromatics like pyrene and fluoranthene.[14] This barrierless addition reaction forms a 1-benzyl-1H-indene adduct, which can then undergo further reactions to form stable PAHs.[14]

-

Indenyl + Methyl Radicals: The reaction of indenyl radicals with methyl radicals (CH₃•) can lead to the formation of naphthalene, a two-ring aromatic hydrocarbon. This process involves methylation of the indenyl radical followed by rearrangement and hydrogen loss.[1][15]

-

Indenyl + Propargyl Radicals: The reaction of indenyl radicals with propargyl radicals (C₃H₃•) can lead to the formation of acenaphthylene.[15]

Acetylene Addition to Indenyl Radicals

While the Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a well-established pathway for PAH growth, its application to the indenyl radical is more complex.[15][16][17] Some studies suggest that the reaction of the indenyl radical with acetylene primarily yields 1-ethynylthis compound rather than leading to ring closure and the formation of larger PAHs like fluorene.[13][18]

Visualizing the Core Mechanisms

To better illustrate the interconnected pathways of this compound formation and its subsequent role in PAH growth, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mcguirelab.mit.edu [mcguirelab.mit.edu]

- 5. Pressure-dependent rate constants for PAH growth: formation of this compound and its conversion to naphthalene - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 6. This compound formation under single-collision conditions from the reaction of phenyl radicals with allene and methylacetylene--a crossed molecular beam and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "this compound formation from alkylated aromatics: Kinetics and products of th" by Gabriel Da Silva and Joseph W. Bozzelli [digitalcommons.njit.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An experimental study of this compound pyrolysis with synchrotron vacuum ultraviolet photoionization mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Off the Beaten Path: Almost Clean Formation of this compound from the ortho-Benzyne + Allyl Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. On the role of resonantly stabilized radicals in polycyclic aromatic hydrocarbon (PAH) formation: pyrene and fluoranthene formation from benzyl–indenyl addition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. osti.gov [osti.gov]

- 17. The site effect on PAHs formation in HACA-based mass growth process [cpc.kaust.edu.sa]

- 18. pubs.rsc.org [pubs.rsc.org]

The Genesis of Cosmic Aromatics: A Technical Guide to Indene Formation in the Interstellar Medium

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Cosmic Significance of a Fused Ring

In the vast, cold expanse of the interstellar medium (ISM), a complex and unseen chemistry unfolds, giving rise to molecules that are the very precursors to life. Among these are the polycyclic aromatic hydrocarbons (PAHs), a class of molecules fundamental to interstellar carbon chemistry, the formation of carbonaceous nanostructures, and potentially the prebiotic evolution that led to life.[1][2][3][4] Indene (C₉H₈), a bicyclic aromatic hydrocarbon with a six-membered ring fused to a five-membered ring, stands as a crucial molecular building block in this cosmic narrative.[1][4][5] Its non-planar structure, owing to the five-membered ring, is considered a key motif in the formation of more complex, three-dimensional PAHs like corannulene and ultimately, fullerenes.[1][4] The recent, unambiguous detection of this compound in the Taurus Molecular Cloud (TMC-1) has challenged long-held assumptions that such complex aromatics could only form in the high-temperature environments of circumstellar envelopes around carbon-rich stars.[6][7][8][9][10] This discovery underscores the critical need to understand the low-temperature formation pathways that allow for the in-situ synthesis of this compound in the frigid depths of space.[3][6][8][11]

This technical guide provides an in-depth exploration of the core mechanisms governing this compound formation in the ISM. We will dissect the intricate gas-phase reaction dynamics, supported by experimental and computational evidence, and touch upon the subsequent processing of this compound on interstellar ice mantles. The focus is on providing a causal understanding of the experimental choices and theoretical models that have illuminated these complex astrochemical processes.

I. Gas-Phase Synthesis: Forging this compound in the Void

The prevailing evidence points towards gas-phase reactions as the primary route for this compound formation in the cold, low-density conditions of the ISM. These reactions are often characterized by being barrierless, a crucial prerequisite for efficient chemistry at temperatures as low as 10 Kelvin.[2][3][4][11]

The Methylidyne Addition-Cyclization-Aromatization (MACA) Mechanism

A significant breakthrough in understanding low-temperature this compound synthesis came with the elucidation of the MACA mechanism.[2][4][12] This pathway involves the reaction of the simplest organic radical, methylidyne (CH), with styrene (C₆H₅C₂H₃).

Reaction: CH + C₆H₅C₂H₃ → C₉H₈ (this compound) + H

This reaction is highly exoergic and proceeds without an entrance barrier, making it a viable pathway in cold molecular clouds.[2][4]

The validation of the MACA mechanism heavily relies on crossed molecular beam experiments. This technique allows for the study of single-collision events under conditions that mimic the interstellar environment.

Methodology:

-

Reactant Beam Generation: A supersonic beam of methylidyne radicals (CH) is generated, often through laser ablation of a suitable precursor. A second supersonic beam of styrene (C₆H₅C₂H₃) is produced by seeding it in a carrier gas.

-

Beam Intersection: The two beams are crossed at a fixed angle in a high-vacuum chamber.

-

Product Detection: The reaction products are detected by a rotatable, ultra-high vacuum mass spectrometer. This allows for the measurement of the angular and velocity distributions of the products.

-

Data Analysis: From the laboratory data, the center-of-mass translational energy and angular distributions are derived, providing insights into the reaction dynamics and the identity of the product isomers.

The experimental findings are then benchmarked against electronic structure calculations to map out the potential energy surface of the reaction and confirm the formation of the this compound isomer.[2][4]

Caption: The Methylidyne Addition-Cyclization-Aromatization (MACA) pathway to this compound.

Pathways Involving the 1-Indenyl Radical

The 1-indenyl radical (C₉H₇•) is a resonantly stabilized free radical and a key intermediate in the growth of larger PAHs.[1][5][13] Recent studies have revealed unconventional, low-temperature gas-phase formation routes to this crucial radical.[1][13][14]

Key Formation Reactions for 1-Indenyl Radical:

-

Atomic Carbon with Styrene: C(³P) + C₆H₅C₂H₃ → C₉H₇• (1-indenyl) + H

-

Propargyl Radical with Phenyl Radical: C₃H₃• + C₆H₅• → C₉H₇• (1-indenyl) + H

These reactions are also barrierless and exoergic, proceeding through complex isomerization steps involving hydrogen shifts and ring closures.[1][5] The formation of the 1-indenyl radical can then lead to this compound through hydrogenation.

Caption: Key formation pathways to the 1-indenyl radical and subsequent hydrogenation to this compound.

Other Contributing Gas-Phase Reactions

While the MACA mechanism and pathways involving the 1-indenyl radical are prominent, other gas-phase reactions are also proposed to contribute to this compound formation, particularly in environments with different precursor abundances.

| Reactant 1 | Reactant 2 | Product(s) | Environment/Conditions | Citation(s) |

| Phenyl radical (C₆H₅) | Allene (C₃H₄) | This compound + H | Combustion, potentially ISM | [15][16][17] |

| Phenyl radical (C₆H₅) | Propyne (C₃H₄) | This compound + H | Combustion, potentially ISM | [15][16][17] |

| Benzyl radical (C₇H₇) | Acetylene (C₂H₂) | This compound + H | Combustion, potentially ISM | [15][16][17] |

| Allyl radical (C₃H₅) | o-Benzyne (C₆H₄) | This compound + H | ISM | [6] |

These reactions, some of which are more traditionally associated with higher-temperature combustion environments, may still play a role in certain interstellar regions or have astrochemical relevance that is yet to be fully explored.[15][16][17] The phenyl addition/cyclization (PAC) mechanism, for instance, is recognized as an efficient route for the growth of PAHs containing five-membered rings.[18]

II. The Role of Interstellar Ices: A Surface for Transformation?

While gas-phase reactions are efficient at producing this compound, the extremely low temperatures in dense molecular clouds mean that molecules like this compound are likely to freeze out onto the surfaces of interstellar dust grains, becoming part of the ice mantles.[6][19] The stability and subsequent chemistry of this compound within these icy environments are crucial for understanding its overall abundance and evolution.

Laboratory experiments simulating the energetic processing of this compound-containing ices by vacuum ultraviolet (VUV) photons and cosmic rays have been conducted.

Key Findings from Ice Processing Experiments:

-

Stability: this compound is expected to survive for over 10⁷ years in the ice mantles within the shielded interiors of dense clouds.[19]

-

Destruction: In the diffuse regions at the edges of clouds, this compound is rapidly destroyed by the intense VUV field.[19]

-

Products: In water-ice mixtures, the main products of energetic processing are ketones and alcohols.[19]

This indicates that while interstellar ices can act as a reservoir for this compound, they are also sites of chemical transformation. The release of these processed molecules back into the gas phase, perhaps during star formation, could contribute to the molecular complexity of these regions.

Caption: The lifecycle of this compound on interstellar ice mantles.

III. Concluding Remarks and Future Directions